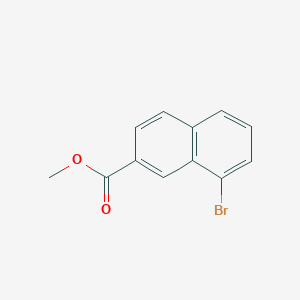
8-Bromo-2-naphthoic acid, methyl ester
Cat. No. B186081
M. Wt: 265.1 g/mol
InChI Key: QJIIYARFYFKVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05523457
Procedure details


To a cooled (10° C.) stirred solution of NaNO2 (2.18 g, 31.5 mmol) in concentrated H2SO4 (28.3 mL) and glacial acetic acid (26.1 mL) (prepared by adding NaNO2 to cooled [10° C.] H2SO4, heating to dissolve, re-cooling and adding HOAc) was added a solution of 8-amino-2-naphthoic, methyl ester (VII) (5.72 g, 26.36 mmoles) in glacial acetic acid (88.7 mL) over 10 minutes. The resulting solution was then added slowly (over 10 minutes) to a heated (60° C.), stirred solution of CuBr (16.59 g, 43.31 mmoles) in concentrated HBr (160 mL). The mixture was warmed to 90° C. for 10 minutes, cooled, diluted with H2O (350 mL), and filtered to give 5.8 g (yield: 83%) of 8-bromo-2-naphthoic acid, methyl ester; 1H-NMR: δ9.00 (s, 1H), 8.10 (dd, J=7.5, 1.0 Hz, 1H), 7.90 (d, J=8.5 Hz, 1H), 7.85 (d, J=6.5 Hz, 2H), 7.40 (dd, J=8.2, 7.5 Hz, 1H), 4.05 (s, 3H).






[Compound]
Name
CuBr
Quantity
16.59 g
Type
reactant
Reaction Step Three



Yield
83%
Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[CH:14]=[C:13]([C:16]([O:18][CH3:19])=[O:17])[CH:12]=[CH:11]2.[BrH:20]>OS(O)(=O)=O.C(O)(=O)C.O>[Br:20][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[CH:14]=[C:13]([C:16]([O:18][CH3:19])=[O:17])[CH:12]=[CH:11]2 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.18 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
28.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
26.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
5.72 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC=C2C=CC(=CC12)C(=O)OC
|
|
Name
|
|
|
Quantity
|
88.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
[Compound]
|
Name
|
CuBr
|
|
Quantity
|
16.59 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Four
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was then added slowly (over 10 minutes) to
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a heated (60° C.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to 90° C. for 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC=C2C=CC(=CC12)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.8 g | |
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
